molecular formula C17H14O2S B14176807 2-(4-Methoxybenzene-1-sulfinyl)naphthalene CAS No. 921765-51-7

2-(4-Methoxybenzene-1-sulfinyl)naphthalene

Cat. No.: B14176807
CAS No.: 921765-51-7
M. Wt: 282.4 g/mol
InChI Key: LVLPKFAJMCHZCL-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring system substituted with a 4-methoxybenzene-1-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzene-1-sulfinyl)naphthalene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with naphthalene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzene-1-sulfinyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxybenzene-1-sulfonyl)naphthalene.

    Reduction: Formation of 2-(4-Methoxybenzene-1-sulfanyl)naphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybenzene-1-sulfinyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzene-1-sulfinyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzene-1-sulfonyl)naphthalene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(4-Methoxybenzene-1-sulfanyl)naphthalene: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    2-(4-Methoxybenzene-1-sulfinyl)anthracene: Similar structure but with an anthracene ring system instead of a naphthalene ring.

Uniqueness

2-(4-Methoxybenzene-1-sulfinyl)naphthalene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the naphthalene ring system with the 4-methoxybenzene-1-sulfinyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

921765-51-7

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfinylnaphthalene

InChI

InChI=1S/C17H14O2S/c1-19-15-7-10-16(11-8-15)20(18)17-9-6-13-4-2-3-5-14(13)12-17/h2-12H,1H3

InChI Key

LVLPKFAJMCHZCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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